4-(Thiophen-3-yl)butanenitrile
Description
4-(Thiophen-3-yl)butanenitrile is an organic compound that features a thiophene ring attached to a butanenitrile group. Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique electronic properties to the molecule.
Properties
IUPAC Name |
4-thiophen-3-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXIVWULHMUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butanenitrile typically involves the reaction of thiophene derivatives with butanenitrile precursors. One common method is the condensation reaction between thiophene-3-carboxaldehyde and butanenitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(Thiophen-3-yl)butylamine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)butanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring’s electronic properties can influence its binding affinity and specificity. In electronic applications, the compound’s ability to conduct electricity and its stability under various conditions are crucial .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with sulfur.
2-(Thiophen-3-yl)acetonitrile: Similar structure but with a different carbon chain length.
3-(Thiophen-2-yl)propionitrile: Another thiophene derivative with a different substitution pattern.
Uniqueness
4-(Thiophen-3-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it suitable for specialized applications in organic electronics and pharmaceuticals, where precise molecular interactions are critical .
Biological Activity
Overview
4-(Thiophen-3-yl)butanenitrile is an organic compound characterized by a thiophene ring attached to a butanenitrile group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique electronic properties imparted by the thiophene ring enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
- IUPAC Name: 4-thiophen-3-ylbutanenitrile
- Molecular Formula: C8H9NS
- CAS Number: 1339835-81-2
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction: Combining thiophene derivatives with butanenitrile precursors, often using sodium hydride as a base.
- Reaction Conditions: Conducted in an inert atmosphere to prevent oxidation, optimizing yield and purity through continuous flow reactors in industrial settings.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In studies comparing various thiophene derivatives, it was noted that compounds with thiophene rings displayed enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Moderate |
| Other Thiophene Derivatives | Various | Variable |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of colorectal cancer cells (LoVo and HCT-116), suggesting potential as a lead compound for new anticancer agents . The mechanism of action appears to involve modulation of cellular pathways related to cell proliferation and apoptosis.
Table 2: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| LoVo | 15 |
| HCT-116 | 20 |
The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets, including enzymes and receptors involved in metabolic pathways. The electronic properties of the thiophene ring may enhance binding affinity and specificity, contributing to its efficacy as an antimicrobial and anticancer agent .
Case Studies
- Antimicrobial Study : A study conducted on various synthesized thiophene derivatives highlighted the superior antimicrobial efficacy of compounds containing a butanenitrile moiety. Specifically, this compound showed moderate activity against S. aureus, with further modifications leading to improved potency .
- Anticancer Research : In a study assessing the cytotoxic effects of various thiophene derivatives on colorectal cancer cell lines, this compound was identified as one of the most promising candidates, exhibiting significant inhibition of cell growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
